molecular formula C7H5BrCl2O B1394463 5-Bromo-2,4-dichlorobenzyl alcohol CAS No. 1805023-63-5

5-Bromo-2,4-dichlorobenzyl alcohol

Cat. No. B1394463
M. Wt: 255.92 g/mol
InChI Key: JAULHVSUAYVKQK-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichlorobenzyl alcohol is also referred to as (5-bromo-2-chlorophenyl)methanol . It is a white, crystalline powder that is widely used in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of 5-Bromo-2,4-dichlorobenzyl alcohol is C7H5BrCl2O . The structure includes a benzene ring with bromine, chlorine, and a hydroxyl group attached .

Scientific Research Applications

1. Metabolic Pathways Research

Research involving 5-Bromo-2,4-dichlorobenzyl alcohol has been used to study metabolic pathways. For example, the in vivo metabolism of psychoactive phenethylamine in rats was investigated, where metabolites like 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid were identified, suggesting multiple metabolic pathways (Kanamori et al., 2002).

2. Chemical Synthesis and Drug Development

The compound has applications in chemical synthesis and drug development. For instance, it was used in the synthesis of cross-conjugated triene systems for tandem intermolecular Diels−Alder adducts (Simon S. Woo et al., 1999), and as an important intermediate in synthesizing α-(Chloromethyl)-2,4-dichlorobenzyl alcohol (Li Ga, 2014).

3. Organic Chemistry and Catalysis

In organic chemistry, 5-Bromo-2,4-dichlorobenzyl alcohol has been explored for its properties in various reactions. An example is the study of intramolecular O-vinylation of γ-bromohomoallylic alcohols, leading to the formation of 2-methyleneoxetanes via a 4-exo ring closure (Yewen Fang et al., 2007).

4. Antiviral Research

In the field of antiviral research, 5-Bromo-2,4-dichlorobenzyl alcohol derivatives have been synthesized for their potential inhibitory activity against DNA viruses and retrovirus replication (D. Hocková et al., 2003).

5. Environmental Studies

Environmental studies have also utilized this compound, particularly in the study of transformations of halogenated aromatic aldehydes by anaerobic bacteria, revealing oxidation and reduction processes (A. Neilson et al., 1988).

Safety And Hazards

5-Bromo-2,4-dichlorobenzyl alcohol is considered hazardous. It causes severe skin burns and eye damage. It is advised to avoid contact with skin, eyes, and clothing, and to avoid dust formation .

properties

IUPAC Name

(5-bromo-2,4-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAULHVSUAYVKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283746
Record name Benzenemethanol, 5-bromo-2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dichlorobenzyl alcohol

CAS RN

1805023-63-5
Record name Benzenemethanol, 5-bromo-2,4-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805023-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 5-bromo-2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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